molecular formula C11H12N4O B13861699 4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine

4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine

Cat. No.: B13861699
M. Wt: 216.24 g/mol
InChI Key: NXOPKLZQVJLNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with methoxy, methyl, and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of O-methyl-3-guanidine hydrochloride with acetyl chloride, leading to the formation of the triazine ring . The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . These methods allow for better control over reaction conditions and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound may also interfere with cellular pathways, causing disruption in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
  • 2-amino-4-methyl-6-methoxy-s-triazine

Uniqueness

4-methoxy-N-methyl-6-phenyl-1,3,5-Triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-methoxy-N-methyl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H12N4O/c1-12-10-13-9(14-11(15-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,14,15)

InChI Key

NXOPKLZQVJLNBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C2=CC=CC=C2)OC

Origin of Product

United States

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